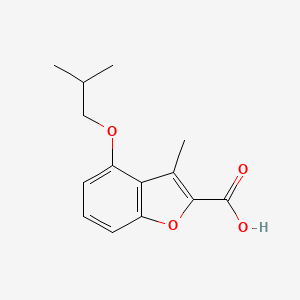

4-Isobutoxy-3-methylbenzofuran-2-carboxylicacid

CAS No.:

Cat. No.: VC15836295

Molecular Formula: C14H16O4

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16O4 |

|---|---|

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | 3-methyl-4-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H16O4/c1-8(2)7-17-10-5-4-6-11-12(10)9(3)13(18-11)14(15)16/h4-6,8H,7H2,1-3H3,(H,15,16) |

| Standard InChI Key | NGRCROAZGZYZGW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=C1C(=CC=C2)OCC(C)C)C(=O)O |

Introduction

4-Isobutoxy-3-methylbenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran class, which is known for its diverse biological activities and applications in organic chemistry. This compound is characterized by its unique molecular structure, featuring an isobutoxy group at the 4-position and a methyl group at the 3-position of the benzofuran ring, along with a carboxylic acid group at the 2-position.

Synthesis Methods

The synthesis of 4-Isobutoxy-3-methylbenzofuran-2-carboxylic acid typically involves multiple steps, starting from appropriate benzofuran precursors. The process may include alkylation reactions to introduce the isobutoxy group and the methyl group, followed by the introduction of the carboxylic acid functionality. Specific conditions such as temperature, solvent choice, and catalysts can significantly affect the yield and purity of the final product.

Biological Activities and Applications

Benzofuran derivatives, including 4-Isobutoxy-3-methylbenzofuran-2-carboxylic acid, have been explored for their potential biological activities, such as antimicrobial and antifungal properties. For instance, some benzofuran compounds have shown activity against Gram-positive bacteria and fungi like Candida species . Further research is needed to fully elucidate the specific biological pathways and therapeutic potential of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume